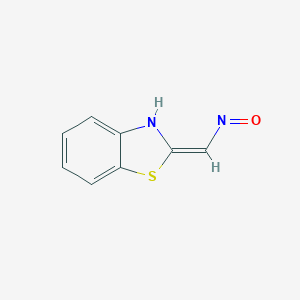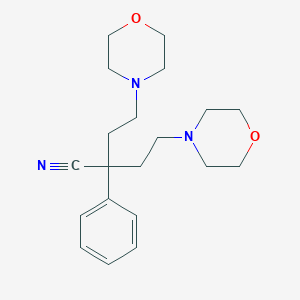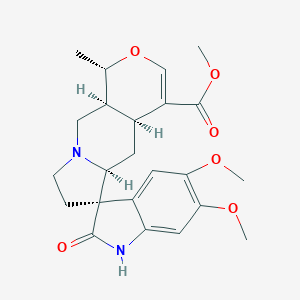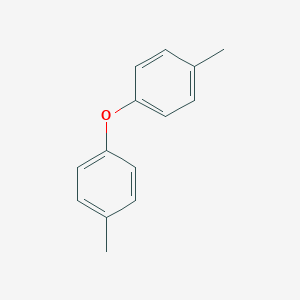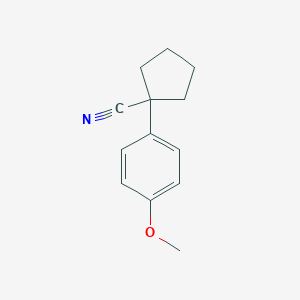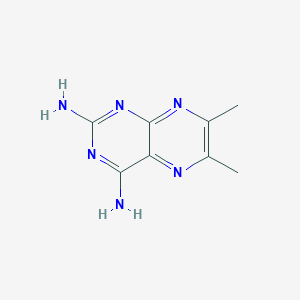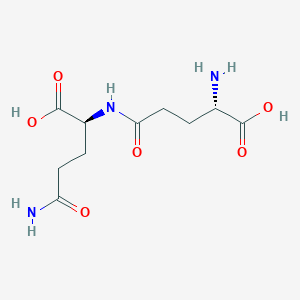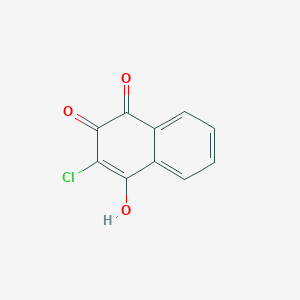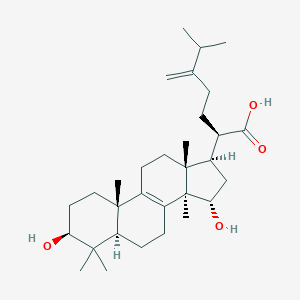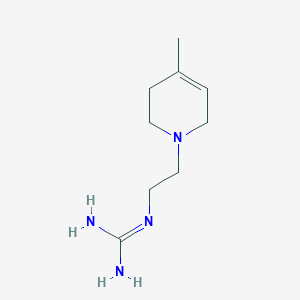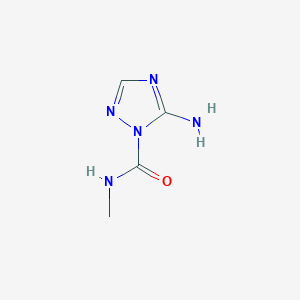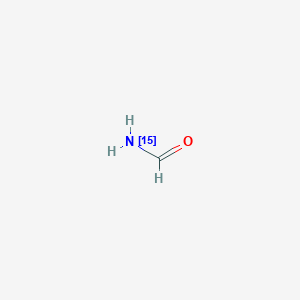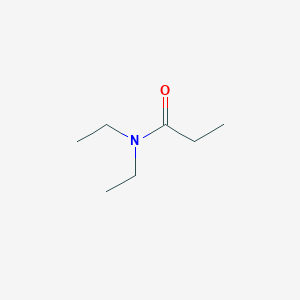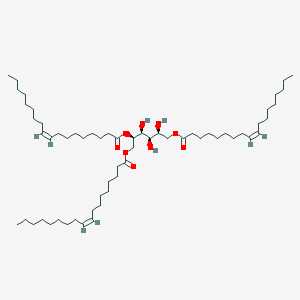
D-Glucitol trioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol trioleate, also known as Olean, is a sugar alcohol ester that is widely used in various industries such as food, cosmetics, and pharmaceuticals. It is synthesized by the esterification of oleic acid with D-glucitol. In recent years, D-Glucitol trioleate has gained significant attention in the scientific community due to its potential applications in drug delivery and as a surfactant.
Mécanisme D'action
The mechanism of action of D-Glucitol trioleate is not fully understood. However, it is believed to act as a solubilizer, facilitating the dissolution of poorly soluble drugs. It may also act as a surfactant, reducing the surface tension between the drug and the surrounding medium, thereby improving its dispersibility.
Effets Biochimiques Et Physiologiques
D-Glucitol trioleate has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It is rapidly metabolized by the body, and its breakdown products are excreted through the urine. Additionally, D-Glucitol trioleate has been shown to have antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
D-Glucitol trioleate has several advantages for use in lab experiments. It is easy to handle and has excellent stability, making it suitable for long-term storage. Additionally, it is relatively inexpensive compared to other surfactants and can be easily synthesized in the lab. However, D-Glucitol trioleate has some limitations, including its low solubility in water and its potential to form aggregates at high concentrations.
Orientations Futures
There are several potential future directions for research on D-Glucitol trioleate. One area of interest is its use in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of D-Glucitol trioleate and its potential applications in various industries. Finally, research is needed to optimize the synthesis of D-Glucitol trioleate and to develop more efficient and environmentally friendly methods of production.
Méthodes De Synthèse
The synthesis of D-Glucitol trioleate involves the reaction of oleic acid with D-glucitol in the presence of a catalyst. The reaction is carried out at high temperature and pressure to achieve maximum yield. The resulting product is a clear, colorless liquid with low viscosity and excellent stability.
Applications De Recherche Scientifique
D-Glucitol trioleate has been extensively studied for its potential applications in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it an ideal candidate for use in oral and parenteral formulations. Additionally, D-Glucitol trioleate has been investigated as a surfactant in various applications, including emulsification, wetting, and dispersing.
Propriétés
Numéro CAS |
1333-71-7 |
|---|---|
Nom du produit |
D-Glucitol trioleate |
Formule moléculaire |
C60H110O9 |
Poids moléculaire |
975.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R)-2,3,4-trihydroxy-5,6-bis[[(Z)-octadec-9-enoyl]oxy]hexyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H110O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)67-52-54(61)59(65)60(66)55(69-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-68-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61,65-66H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59+,60+/m0/s1 |
Clé InChI |
AYVAETAZELCLHP-ADSICKODSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |
Autres numéros CAS |
1333-71-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



